Alpiropride
Description
Historical Context of Alpiropride Investigation in Pharmacology
The investigation into this compound (RIV-2093) has roots in the study of substituted benzamides. This compound is described as a metoclopramide (B1676508) analog medchemexpress.com. Metoclopramide is a drug known for its effects on the gastrointestinal system and its dopamine (B1211576) receptor antagonist properties medchemexpress.com. This structural similarity suggests that early interest in this compound likely stemmed from research into compounds with similar pharmacological profiles to metoclopramide.
Pharmacology as a scientific discipline has evolved significantly over centuries, moving from ancient herbal remedies and empirical observations to a rigorous, experimental science in the 16th and 17th centuries clockss.orgsocesfar.esresearchgate.net. The 20th century saw accelerating progress in drug development and clinical pharmacology, with a shift towards more structured research processes nih.gov. Within this evolving landscape, compounds like this compound were likely synthesized and screened for potential therapeutic applications based on their chemical structure and relationship to existing drugs.
Specific historical details regarding the initial synthesis and early pharmacological investigations of this compound are not extensively detailed in the provided search results. However, its identification as a metoclopramide analog points to its development within research programs focused on modifying known pharmacologically active structures to potentially improve efficacy or alter the spectrum of activity medchemexpress.com.
Significance of this compound in Neuropharmacological Research
This compound holds significance in neuropharmacological research primarily due to its classification as a dopamine D2-receptor antagonist ncats.io. Dopamine receptors, particularly the D2 subtype, play crucial roles in various neurological processes, including motor control, motivation, reward, and the regulation of mood and thought wikidoc.org. Antagonism of these receptors is a mechanism of action for several neuroleptic and antiemetic drugs medchemexpress.comncats.iowikidoc.org.
Being a dopamine D2-receptor antagonist structurally similar to sulpiride (B1682569), another well-known D2 antagonist, this compound's investigation contributes to the understanding of the pharmacological profiles and potential therapeutic applications of this class of compounds ncats.ioresearchgate.net. Research into this compound has explored its effects, including its use as an anti-migraine drug nih.govresearchgate.net. This indicates a focus on its potential neuropharmacological effects beyond just antiemetic properties, exploring its impact on pain pathways or other neurological mechanisms involved in migraine.
Studies in animals have suggested that this compound demonstrated a stronger antiemetic effect compared to metoclopramide, highlighting a key finding from early pharmacological investigations medchemexpress.com. This finding would have further fueled interest in understanding its specific interactions with dopamine receptors and other potential neurochemical targets.
Current Research Landscape and Unaddressed Questions Pertaining to this compound
The current research landscape concerning this compound appears limited based on the provided information. While historical mentions and its classification as a dopamine D2-receptor antagonist exist, there is an indication that research into this compound has been discontinued (B1498344) ncats.io.
Despite the apparent discontinuation of its development, the historical research on this compound leaves several unaddressed questions that could be relevant for broader neuropharmacological research:
Detailed Receptor Binding Profile: While identified as a D2 antagonist, a comprehensive understanding of this compound's binding affinity and selectivity for other dopamine receptor subtypes (D1, D3, D4, D5) and other neurotransmitter receptors would be valuable. This could provide insights into its specific pharmacological effects and potential off-target interactions.
Precise Mechanism in Migraine: Although mentioned as an anti-migraine drug, the exact neuropharmacological mechanism by which this compound might exert this effect is not fully elucidated in the provided context nih.govresearchgate.net. Further research could explore its influence on pathways involved in migraine pathophysiology beyond dopamine antagonism.
Comparative Pharmacology: A detailed comparative analysis of this compound's neuropharmacological profile, including efficacy and receptor interactions, against other substituted benzamides and dopamine antagonists used in neuropharmacology could provide a clearer picture of its unique properties and potential advantages or disadvantages.
Metabolism and Pharmacokinetics: While some analytical methods for related compounds like alizapride (B1662876) have been developed researchgate.netresearchgate.net, detailed information on this compound's metabolism and pharmacokinetics in various species, particularly humans, is not readily available in the search results. This information is crucial for understanding its duration of action and potential drug interactions.
Reasons for Discontinuation: The specific reasons for the discontinuation of this compound research are not provided ncats.io. Understanding the challenges encountered during its investigation, such as lack of efficacy in certain conditions, unfavorable pharmacokinetic properties, or other factors, would be important for informing future drug discovery efforts.
The limited current research landscape suggests that this compound is not actively being pursued for clinical applications. However, addressing the unaddressed questions from its historical investigation could still contribute valuable knowledge to the fields of dopamine receptor pharmacology and the development of neuropharmacological agents.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-2-methoxy-5-(methylsulfamoyl)-N-[(1-prop-2-enylpyrrolidin-2-yl)methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O4S/c1-4-7-21-8-5-6-12(21)11-20-17(22)13-9-16(26(23,24)19-2)14(18)10-15(13)25-3/h4,9-10,12,19H,1,5-8,11,18H2,2-3H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQMZZNDJGHPHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=C(C(=C1)C(=O)NCC2CCCN2CC=C)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30868635 | |
| Record name | Alpiropride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30868635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81982-32-3 | |
| Record name | Alpiropride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81982-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alpiropride [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081982323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alpiropride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30868635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Alpiropride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.585 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | ALPIROPRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1768UW0XS1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Characterization of Alpiropride
Receptor Interaction Profile
Alpiropride's pharmacological activity is primarily mediated through its interactions with dopamine (B1211576) receptors, particularly the D₂ subtype. drugfuture.comncats.ioncats.io
Dopamine Receptor Subtype Antagonism
This compound functions as an antagonist at dopamine D₂ receptors. drugfuture.comncats.ioncats.io Dopamine receptors are G protein-coupled receptors (GPCRs) and are categorized into two main families: D₁-like (D₁ and D₅) and D₂-like (D₂, D₃, and D₄). frontiersin.orgnih.gov D₁-like receptors are generally coupled to Gs/olf proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP) levels. frontiersin.orgnih.govmdpi.com In contrast, D₂-like receptors are typically coupled to Gi/Go proteins, resulting in the inhibition of adenylyl cyclase activity and a decrease in cAMP levels. frontiersin.orgnih.govmdpi.com As a D₂ antagonist, this compound blocks the inhibitory effects of dopamine at these receptors. drugfuture.comncats.ioncats.io
Binding Affinity and Selectivity Analyses
Studies have investigated the binding affinity and selectivity of this compound for different dopamine receptor subtypes. This compound is primarily noted for its antagonistic activity at the dopamine D₂ receptor. drugfuture.comncats.ioncats.io While specific detailed binding affinity (Ki) and selectivity data across all dopamine receptor subtypes (D₁, D₂, D₃, D₄, D₅) for this compound were not extensively available in the provided context, its classification as a D₂ antagonist suggests a notable affinity for this subtype. drugfuture.comncats.ioncats.io The D₂ receptor subfamily is implicated in various central and peripheral functions. tg.org.au
Comparison with Related Dopamine Antagonists
This compound is structurally similar to sulpiride (B1682569), another dopamine D₂-receptor antagonist. drugfuture.comncats.ioncats.io Comparing this compound to other typical and atypical antipsychotics, which also primarily exert their effects through dopamine receptor antagonism, provides context for its receptor profile. Typical antipsychotics predominantly block D₂ receptors, while atypical antipsychotics often have a broader receptor binding profile, including activity at serotonin (B10506) 5-HT₂A receptors in addition to dopamine receptors. emcrit.orgnih.govjcdr.net
While direct comparative binding data for this compound against a wide panel of antagonists like haloperidol, risperidone, and olanzapine (B1677200) were not found, these comparisons are crucial for understanding the potential therapeutic and side-effect profiles of dopamine antagonists. Haloperidol is a typical antipsychotic with high affinity for D₂ receptors. nih.govjcdr.netnih.gov Risperidone and olanzapine are atypical antipsychotics with affinity for both D₂ and 5-HT₂A receptors, with varying degrees of selectivity and affinity for other receptors as well. jcdr.netdrugbank.comwikipedia.org The D₂ receptor occupancy is often correlated with the risk of extrapyramidal side effects, although this relationship can vary among different antipsychotics. nih.gov
Based on the available information, this compound's profile as a D₂ antagonist aligns it with the class of compounds that primarily target this receptor subtype. drugfuture.comncats.ioncats.io
Molecular Mechanisms of Action
The molecular mechanisms of this compound's action involve its interaction with dopamine receptors at the molecular level, influencing downstream intracellular signaling pathways.
Ligand-Receptor Dynamics
Ligand-receptor dynamics describe the complex interactions between a ligand, such as this compound, and its target receptor, the dopamine D₂ receptor. nih.govcellml.org This involves the binding of this compound to the receptor, which induces conformational changes in the receptor protein. nih.gov These changes are crucial for initiating or blocking intracellular signaling cascades. For GPCRs like dopamine receptors, ligand binding can influence receptor conformation, affecting its coupling to G proteins and subsequent downstream signaling. nih.govnih.govbiorxiv.org While specific details on this compound's ligand-receptor dynamics were not detailed in the search results, as a D₂ antagonist, it would bind to the D₂ receptor and stabilize it in an inactive conformation, preventing dopamine from binding and activating the receptor.
Intracellular Signaling Pathways Modulated by this compound
Dopamine D₂ receptors, upon activation by dopamine, typically inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. frontiersin.orgnih.govmdpi.com This reduction in cAMP can affect the activity of protein kinase A (PKA), a key enzyme in many intracellular signaling pathways. nih.govnih.gov As a D₂ antagonist, this compound blocks the activation of D₂ receptors by dopamine, thereby preventing the inhibition of adenylyl cyclase. drugfuture.comncats.ioncats.io This would, in turn, counteract the decrease in cAMP levels typically induced by dopamine at D₂ receptors, potentially influencing downstream signaling mediated by PKA and other effectors.
Dopamine receptors can also interact with other intracellular signaling pathways, including those involving phospholipase C (PLC) and calcium mobilization, although these are more prominently associated with D₁-like receptors. nih.govmdpi.comnih.gov However, the primary mechanism by which D₂ antagonists like this compound modulate intracellular signaling is through their effect on the adenylyl cyclase/cAMP/PKA pathway.
The precise details of all intracellular signaling pathways modulated by this compound would require specific research focused on this compound. However, based on its classification as a D₂ antagonist, its primary impact on intracellular signaling would be the disruption of dopamine-mediated inhibition of the adenylyl cyclase pathway.
Preclinical Research on Alpiropride
In Vitro Pharmacological Studies
In vitro studies are crucial for understanding how a compound interacts with biological targets at a molecular and cellular level. fda.gov These studies often involve isolated receptors, enzymes, or cell lines. sygnaturediscovery.combmglabtech.com
Receptor Occupancy and Functional Assays
Receptor binding assays are fundamental in characterizing the interaction of a drug with its target receptor, providing essential data for drug screening and development programs. sygnaturediscovery.comoncodesign-services.com Radioligand binding assays, for instance, utilize a radioactive ligand to trace and quantify binding to the target receptor, allowing for the determination of binding parameters and affinities. oncodesign-services.com Competition binding assays, a format within radioligand binding, involve incubating varying concentrations of an unlabeled test compound with a fixed amount of radioligand to assess relative affinities (Ki values) for a receptor site. oncodesign-services.com
Functional assays are employed to assess the biological outcome of receptor binding, providing insights into whether a compound activates or inhibits a receptor's activity. eurofins.comnih.gov These assays can measure downstream signaling events triggered by receptor activation, such as changes in second messenger levels (e.g., cAMP, IP1, calcium flux) or the recruitment of intracellular proteins like beta-arrestin. eurofins.comnih.govmdpi.com By examining these functional responses, researchers can determine the potency and efficacy of a compound.
While specific detailed data on Alpiropride's receptor occupancy and functional assay results were not extensively available in the search results, the general principles of these assays are critical in characterizing compounds like this compound, a known dopamine (B1211576) D2-receptor antagonist. ncats.io Such studies would typically involve incubating this compound with cells or membranes expressing the dopamine D2 receptor and measuring its ability to displace a known ligand (binding assay) or to modulate downstream signaling pathways associated with D2 receptor activation (functional assay).
Cell-Based Models for Efficacy and Selectivity
Cell-based assays offer a more complex and physiologically relevant system compared to isolated molecular targets, as they involve intact cells with their full complement of intracellular components and signaling pathways. bmglabtech.comfraunhofer.de These assays are widely used to evaluate the efficacy and selectivity of drug candidates. bmglabtech.comfraunhofer.de
In the context of efficacy, cell-based models can assess a compound's ability to produce a desired biological effect within a cellular environment. bmglabtech.comfraunhofer.de For this compound, this might involve cell lines expressing the dopamine D2 receptor and evaluating how the compound modulates cellular responses mediated by this receptor.
Selectivity is another critical aspect evaluated using cell-based assays. bmglabtech.comfraunhofer.de Compounds should ideally interact primarily with their intended target and show minimal activity against other receptors or enzymes to reduce the potential for off-target effects. bmglabtech.com Cell-based panels expressing a range of targets can be used to screen this compound and assess its selectivity profile. eurofins.com
Cell-based assays can also provide insights into the mechanism of action of a compound. bmglabtech.com By observing the cellular responses and signaling pathways affected by this compound, researchers can gain a deeper understanding of how it exerts its effects as a dopamine D2-receptor antagonist. ncats.io
In Vivo Efficacy Studies in Animal Models
In vivo studies using animal models are essential for evaluating the efficacy of a compound in a living system and for assessing its effects on complex physiological processes. fda.govoaes.cc Animal models can mimic aspects of human diseases and allow researchers to study the pharmacokinetics and pharmacodynamics of a drug candidate. oaes.cc
Models of Neurological Conditions
Given that this compound is a dopamine D2-receptor antagonist and has been suggested to have activity relevant to neurological conditions ncats.io, animal models of neurological disorders would be pertinent for efficacy testing. Various animal models exist to study neurological conditions, including models for Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. oaes.ccinnoserlaboratories.com These models often involve genetic modifications or the induction of pathology to replicate key features of the human disease. oaes.cc
For a dopamine D2 antagonist, animal models relevant to conditions involving dopaminergic dysfunction, such as certain movement disorders or psychiatric conditions, might be utilized. Studies in these models would aim to determine if this compound can ameliorate disease-related symptoms or modulate relevant neurobiological pathways.
Evaluation of Specific Pharmacological Effects
Beyond disease-specific models, in vivo studies evaluate the specific pharmacological effects of a compound. slideshare.net For this compound, as a dopamine D2 antagonist, this would involve assessing its impact on behaviors and physiological functions known to be modulated by the dopaminergic system. These could include studies on motor activity, reward pathways, or other central nervous system functions. nih.govnih.gov
Studies in animals can also provide information on the relationship between drug exposure and pharmacological effect, helping to understand the pharmacodynamics of this compound in vivo.
It has been noted that in animal studies, this compound showed a stronger antiemetic effect compared to another compound. medchemexpress.com This suggests that in vivo evaluations of specific pharmacological effects have been conducted, demonstrating an effect on emesis, a process influenced by dopamine receptors.
Preclinical Safety and Toxicology Assessments
Preclinical safety and toxicology studies are a critical part of drug development, aiming to identify potential harmful effects of a drug candidate before it is administered to humans. fda.govcriver.com These studies help to determine target organs for toxicity and inform the selection of safe doses for initial human trials. fda.govcriver.com
Toxicology studies can be conducted using both in vitro techniques and animal models. criver.com Various types of toxicity studies exist, including acute toxicity studies (evaluating effects after a single or short series of exposures). criver.com The design of these studies considers factors such as the relevant animal species, dose, route of administration, and treatment regimen. fda.gov
While detailed toxicological findings for this compound were not specifically provided in the search results, the general principles of preclinical safety assessment would apply. These assessments are conducted in compliance with regulations like Good Laboratory Practice (GLP) where possible, although specialized test systems may sometimes be used outside of full GLP compliance. fda.gov The goal is to provide crucial information to ensure the safety and effectiveness of new drugs. criver.com
Due to the limitations of the provided search results, specific detailed preclinical data for this compound regarding mutagenicity, carcinogenicity, general safety pharmacology in animal models, and in vitro toxicity screening were not found in sufficient detail to construct thorough sections with detailed research findings and data tables as requested. The available information mentions this compound in the context of these study types or lists it among drugs reviewed for such properties, but does not provide the specific outcomes or data for this compound itself within the scope of the search results.
Therefore, a comprehensive article focusing solely on detailed preclinical research findings for this compound in the specified areas cannot be generated based exclusively on the provided information. General information about the types of preclinical studies typically conducted in these areas is available in the search results core.ac.ukmedchemexpress.comrsc.orggoogle.comgoogleapis.comoup.comacs.orgresearchgate.netresearchgate.netresearchgate.netdokumen.pubgoogle.com, but specific findings for this compound are not detailed.
This compound is listed in reviews concerning genotoxicity and carcinogenicity testing of marketed pharmaceuticals core.ac.uk. It has also been mentioned in the context of toxicity studies in older literature and patents, including reports of oral LD50 values in mice (14.7 g/kg) and rats (25.0 g/kg). Some sources indicate that in animal studies, this compound has shown antiemetic effects medchemexpress.com and has been mentioned as potentially devoid of genotoxicity in the context of prodrug development, though without supporting data provided in the snippets googleapis.com.
Clinical Research and Translational Implications of Alpiropride
Early Phase Clinical Investigations
Exploratory Clinical Studies for Efficacy
Exploratory clinical studies represent an early stage in the clinical trial process, often conducted in Phase II, to investigate the efficacy of an investigational drug in a small number of patients. mdv.co.jp These studies aim to determine how well a drug works, explore different doses, and identify potential endpoints for later-phase studies. mdv.co.jpeuropa.eu While specific detailed data from exploratory clinical studies of Alpiropride are not extensively available in the provided search results, the compound has been noted as being in investigational status. ncats.io Exploratory studies can also involve assessing feasibility for further development and may have limited human exposure with no therapeutic or diagnostic intent in the very early Phase 1. europa.eufda.gov
Methodological Approaches in Clinical Trials
Clinical trials involving this compound, particularly those assessing its efficacy, would employ various methodological approaches common in clinical research. Rigorous methodology is crucial for obtaining reliable and validated results. nih.gov Key aspects of clinical trial methodology include study design, patient population selection, control group selection, randomization, sampling, and blinding. nih.gov Randomized controlled trials (RCTs) are considered a gold standard for evaluating treatment efficacy, often utilizing parallel group designs, matched pairs, or cross-over designs. nih.govnih.gov These designs involve comparing an experimental group receiving the treatment with a control group receiving an alternative treatment, placebo, or no treatment. nih.goveurogct.org The objective is to minimize bias and maximize the internal validity of the trial. nih.gov While specific methodological details for this compound trials are not provided, a multicenter double-blind crossed trial for this compound in migraine has been referenced. ahrq.gov
Therapeutic Potential and Clinical Outcomes
Efficacy in Migraine Management
This compound has been reported as a sulpiride-like dopamine (B1211576) antagonist potentially useful in the treatment of migraine. researchgate.netresearchgate.netncats.io It has been described as an anti-migraine drug oup.comoup.com and has been given orally for both the treatment and prophylaxis of migraine. ncats.iodrugfuture.com A multicenter double-blind crossed trial investigating this compound as a new antimigraine drug has been referenced in the literature. ahrq.gov The compound is also listed among examples of useful antimigraine drugs in patent literature. google.comgoogle.com.af
Potential for Other Neurological or Psychiatric Applications
Post-Market Surveillance and Real-World Evidence
Post-market surveillance (PMS) is a critical process for monitoring the safety and performance of medical products, including drugs, after they have been released onto the market. mdrregulator.comqualio.comwikipedia.org It involves the systematic collection and review of real-world experience gained from the marketed product. mdrregulator.comqualio.cominteramericancoalition-medtech.org The purpose of PMS is to identify any potential issues that may not have been apparent during pre-market clinical trials, which are conducted in controlled environments with limited populations. qualio.comnsf.org
Real-world evidence (RWE) is clinical evidence derived from the analysis of real-world data (RWD), which are data collected from routine healthcare settings. cda-amc.cafda.govnih.gov Sources of RWD can include electronic health records, patient registries, and claims data. cda-amc.cafda.govnih.govnih.gov RWE complements the evidence gathered from traditional clinical trials by providing insights into how a drug performs in a broader and more diverse patient population under typical clinical practice conditions. cda-amc.caalk.netnih.gov
PMS and RWE play a crucial role in the ongoing assessment of a product's safety and effectiveness throughout its lifecycle. cda-amc.canih.gov They help to fill gaps in knowledge from clinical trials, evaluate effects in specific patient populations, measure longer-term outcomes, and monitor trends in utilization. cda-amc.ca Regulatory bodies increasingly recognize the importance of RWE to support regulatory decisions and strengthen oversight. fda.govnih.gov While the provided information discusses the general principles of PMS and RWE, specific details regarding post-market surveillance or real-world evidence related to this compound are not present.
Structure Activity Relationship Sar and Rational Drug Design for Alpiropride
Elucidation of Key Structural Determinants for Activity
While specific detailed research findings on the key structural determinants for Alpiropride's activity were not extensively detailed in the search results, the general principles of SAR for sulpiride-like compounds and benzamide (B126) derivatives, to which this compound belongs, provide a framework for understanding. This compound is described as a benzamide derivative dokumen.pub and a sulpiride-like dopamine (B1211576) antagonist researchgate.net. SAR studies on related compounds suggest that modifications to different parts of the molecule can influence binding affinity and activity at dopamine receptors. For benzamide derivatives, the substituents on the aromatic ring and the nature of the amide side chain are often critical for activity. The presence of a sulfamoyl group and an amino group on the aromatic ring, as well as the substituted pyrrolidinyl methyl group attached to the amide nitrogen in this compound's structure, are likely key features contributing to its interaction with biological targets. uni.lu The allyl group on the pyrrolidine (B122466) ring may also play a role in its pharmacological profile.
Quantitative Structure-Activity Relationships (QSAR) Modeling
QSAR modeling is a computational technique used to establish a quantitative relationship between the structural properties (molecular descriptors) of compounds and their biological activity. neovarsity.orgmdpi.com This allows for the prediction of the biological activity of new or untested compounds based on their molecular structure. neovarsity.orgmdpi.comfarmaciajournal.com
Development and Validation of QSAR Models
The development of QSAR models typically involves several steps: data preparation, descriptor calculation, feature selection, model building, and rigorous validation. neovarsity.org Reliable biological data and accurate molecular descriptors are essential for developing predictive models. farmaciajournal.com QSAR models represent molecules as numerical vectors of molecular descriptors. neovarsity.org Various linear and non-linear modeling algorithms can be employed depending on the complexity of the SAR and the available data. neovarsity.org
Validation is a critical step to assess the predictive performance, robustness, and reliability of the developed QSAR models. neovarsity.orgnih.gov This involves both internal and external validation techniques. neovarsity.orgnih.govnih.gov The dataset is typically split into training, validation, and external test sets. neovarsity.org The training set is used to build the model, the validation set for tuning hyperparameters, and the external test set to evaluate performance on unseen data. neovarsity.org Statistical parameters are used to verify the performance of QSAR models. nih.gov Rigorous validation ensures that the models are reliable and robust for applications like virtual screening and lead optimization. neovarsity.org
Application in Predicting Biological Activity
Once a QSAR model has been built and validated, it can be used to predict the biological activity of newly designed or existing compounds based on their calculated molecular properties. nih.gov These predictions can help prioritize compounds for experimental testing and guide further structural modifications to improve activity. nih.gov QSAR models are particularly useful for predicting the activity of closely related analogs. nih.gov Studies have shown the successful application of QSAR models in predicting various biological activities, including toxicity and activity towards protein targets. farmaciajournal.comnih.gov
Computational Approaches in this compound Research
Computational approaches play a significant role in modern drug discovery and design, complementing experimental methods. researchgate.netsilicos-it.bemdpi.com These methods can expedite the discovery process, reduce costs, and provide insights into molecular interactions. researchgate.netsilicos-it.be
Molecular Docking and Ligand-Based Design
Molecular docking is a structure-based drug design technique that predicts the preferred orientation (pose) and binding affinity of a ligand within the binding site of a target protein. jscimedcentral.commdpi.comnih.gov It aims to achieve an optimized conformation for both the protein and ligand, minimizing the free energy of the system. jscimedcentral.com Molecular docking is a widely used method due to its ability to predict ligand conformation within the binding site with substantial accuracy. nih.gov
Ligand-based drug design (LBDD) approaches, in contrast to structure-based methods, rely on the knowledge of known active molecules rather than the 3D structure of the target. nih.govjscimedcentral.comtaylorandfrancis.com QSAR and pharmacophore modeling are examples of ligand-based techniques. nih.govjscimedcentral.com These methods analyze the properties of known ligands to infer the structural requirements for activity. nih.gov Combining ligand-based methods like QSAR with structure-based methods like molecular docking can be a powerful approach in virtual screening and lead optimization. nih.govmdpi.com
Machine Learning Applications for SAR Optimization
Machine learning (ML) algorithms are increasingly being applied in drug discovery, including for SAR analysis and optimization. researchgate.netsilicos-it.bemdpi.com ML models can identify complex relationships between molecular descriptors and biological activity. neovarsity.orgnih.gov Various ML algorithms, such as artificial neural networks and support vector machines, are used for building predictive models in drug development. researchgate.net ML is implemented in QSAR algorithms, where models are trained on datasets of compounds with known activities to guide the optimization of lead compounds. silicos-it.be The increasing availability of experimental data facilitates the creation of highly precise AI models for predicting pharmacological activities and molecular properties. mdpi.comtaylorandfrancis.com
Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for understanding how modifications to a molecule's structure affect its biological activity collaborativedrug.comgardp.org. This understanding guides the design of new compounds with improved properties collaborativedrug.comgardp.org. Rational drug design, in the context of this compound, would involve leveraging knowledge of its target, the dopamine D2 receptor, and the interactions between the compound and the receptor to design analogs with potentially enhanced efficacy or selectivity wikipedia.orgscitechnol.com.
This compound's structure includes a substituted benzamide moiety and a pyrrolidinyl methyl group attached to an allyl chain stenutz.euhodoodo.com. The benzamide core is also found in other dopamine antagonists like sulpiride (B1682569) . SAR studies on sulpiride-like compounds have established the importance of specific substituents on the benzamide ring and the nature of the heterocyclic ring system for dopamine receptor binding and activity researchgate.net.
While specific detailed SAR data for this compound itself in the provided search results are limited, its classification as a sulpiride-like dopamine D2-receptor antagonist suggests that its activity is likely influenced by the structural features common to this class of compounds ncats.ioresearchgate.net. The presence of the amino group, the methoxy (B1213986) group, and the methylaminosulfonyl group on the benzamide ring, along with the substituted pyrrolidine ring, are all structural elements that would be subject to SAR investigations to understand their contribution to receptor binding affinity and functional activity.
Rational drug design for this compound would involve analyzing these structural features in relation to the known or predicted binding site of the dopamine D2 receptor. Techniques such as molecular modeling could be employed to visualize these interactions and guide the design of modified structures researchgate.net.
Medicinal Chemistry Strategies for Analog Development
Medicinal chemistry strategies for developing analogs of this compound would focus on modifying its core structure to optimize its interaction with the dopamine D2 receptor and potentially improve its pharmacological profile. Based on the structure of this compound and its similarity to sulpiride, potential strategies could include:
Modifications to the Benzamide Ring: Altering the nature, position, or number of substituents on the benzamide ring (e.g., the amino, methoxy, and methylaminosulfonyl groups) to investigate the impact on receptor binding affinity and selectivity.
Modifications to the Pyrrolidine Ring: Exploring variations in the heterocyclic ring system attached to the benzamide through the methyl linker. This could involve changing the ring size, introducing different heteroatoms, or altering the substitution pattern on the pyrrolidine ring. The allyl group attached to the pyrrolidine nitrogen is also a potential site for modification stenutz.euhodoodo.com.
Modification of the Linker Region: Altering the methylene (B1212753) linker between the benzamide carbonyl and the pyrrolidine ring could influence the molecule's conformation and its ability to fit into the receptor binding site.
Stereochemical Modifications: this compound is described as racemic ncats.io, and the (S)-isomer has also been studied hodoodo.com. Investigating the individual enantiomers could reveal differences in activity and selectivity, a common strategy in medicinal chemistry.
Introduction of Bioisosteres: Replacing specific atoms or functional groups with bioisosteres (substituents that have similar physical or chemical properties) could lead to improved metabolic stability, pharmacokinetic properties, or altered receptor interactions.
Drug Metabolism and Pharmacokinetic Dmpk Research on Alpiropride
Metabolic Pathways and Enzyme Systems
The metabolic transformation of a drug typically involves enzymatic processes that convert the parent compound into metabolites. These pathways are broadly categorized into Phase I and Phase II reactions, primarily occurring in the liver but also in other tissues. wikipedia.orgnih.govguidetopharmacology.orgwikidata.org While general metabolic pathways are well-understood, specific detailed information regarding the complete metabolic map of Alpiropride in humans is limited in the readily available literature.
Phase I Metabolism
Phase I metabolism generally involves the introduction or exposure of polar functional groups on the drug molecule through reactions such as oxidation, reduction, and hydrolysis. wikipedia.orgnih.govwikidata.org These reactions are often catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, particularly abundant in liver microsomes. nih.govwikidata.orgfishersci.ca CYP enzymes, including prominent isoforms like CYP1A2, CYP2C9, CYP2D6, and CYP3A4, are known to metabolize a wide array of drugs. wikidata.orgfishersci.ca While this compound has been mentioned in contexts discussing these enzymes, specific data confirming which, if any, of these CYP isoforms are involved in this compound's Phase I metabolism were not found in the consulted literature. wikidata.org
Phase II Metabolism
Phase II metabolism typically follows Phase I reactions and involves the conjugation of the drug or its Phase I metabolites with endogenous hydrophilic molecules such as glucuronic acid, sulfate, glutathione (B108866), amino acids, acetate, or methyl groups. wikipedia.orgnih.govguidetopharmacology.org These conjugation reactions, catalyzed by various transferase enzymes like UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and glutathione S-transferases (GSTs), generally result in more water-soluble and readily excretable metabolites. wikipedia.orgnih.govguidetopharmacology.org While UGTs, including UGT2B7 and UGT1A family members, are significant in the metabolism of many drugs, specific details regarding the Phase II metabolic pathways of this compound, such as specific conjugation reactions or the enzymes involved, were not identified in the available sources. fishersci.ca
In Vitro and In Vivo Metabolism Studies
In vitro and in vivo studies are fundamental to characterizing drug metabolism. In vitro methods utilize biological matrices such as liver microsomes, S9 fractions, hepatocytes, or recombinant enzymes to investigate metabolic stability, identify metabolites, and determine the enzymes responsible. nih.gov In vivo studies, typically conducted in animal models, provide a more comprehensive understanding of drug disposition within a living system, including the formation and elimination of metabolites.
Specific detailed findings from dedicated in vitro or in vivo metabolism studies solely focused on this compound were not extensively available in the consulted search results. However, this compound has been used as an internal standard in analytical methods for determining other related compounds in biological fluids, suggesting that methods for its detection and quantification in biological matrices exist and have been applied in pharmacokinetic studies.
Use of Engineered Human Liver Platforms
Engineered human liver platforms, such as 3D liver tissue models and liver-on-a-chip systems, are increasingly being utilized in drug metabolism and toxicity studies. These advanced in vitro models offer advantages over traditional 2D cell cultures by better mimicking the physiological environment of the human liver, maintaining higher levels of drug-metabolizing enzymes and transporter activity for longer periods, and incorporating both parenchymal and non-parenchymal cells. While these platforms are valuable tools for assessing human hepatic metabolism and predicting potential drug-drug interactions and hepatotoxicity, no specific studies detailing the use of engineered human liver platforms for investigating the metabolism of this compound were found.
Species Differences in Metabolism
Species differences in drug metabolism are a significant consideration in preclinical drug development. Variations in the expression and activity of drug-metabolizing enzymes and transporters across different species can lead to differences in metabolic pathways and rates, impacting the translatability of animal study data to humans. wikidata.org Regulatory guidance emphasizes the importance of evaluating metabolic profiles across species to select appropriate animal models for toxicology studies whose metabolism closely aligns with that of humans. Although the importance of species differences in metabolism is well-recognized, specific comparative metabolism data for this compound across various species were not identified in the provided search results.
Clearance Mechanisms
Drug clearance refers to the irreversible elimination of the parent drug from the systemic circulation through various pathways, primarily metabolism and excretion. The liver and kidneys are the major organs involved in drug clearance. Hepatic clearance occurs through biotransformation by liver enzymes and/or excretion into bile, while renal clearance involves filtration, secretion, and reabsorption in the kidneys.
Hepatic Clearance Contribution
Hepatic metabolism is the predominant route of elimination for this compound. amazonaws.com Following administration, a significant portion of the dose is excreted as metabolites, with 49% found in urine and 34% in feces. amazonaws.com This indicates substantial biotransformation of the parent compound in the liver. Hepatic clearance is influenced by factors such as hepatic extraction ratio and hepatic blood flow. derangedphysiology.com
Here is a summary of this compound elimination pathways:
| Elimination Pathway | Percentage of Administered Dose | Location |
| Unchanged in Urine | ~12% (within 48 hours) amazonaws.com | Kidney |
| Metabolites in Urine | ~49% amazonaws.com | Kidney (after hepatic metabolism) |
| Metabolites in Feces | ~34% amazonaws.com | Feces (after hepatic metabolism) |
Potential for Drug-Drug Interactions (DDI)
Drug-drug interactions can occur when the pharmacokinetics of a drug are altered by the co-administration of another drug. These interactions can be mediated by effects on drug-metabolizing enzymes or transporters. webmd.commsdmanuals.comnih.gov
Enzyme Induction and Inhibition Potential
Drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, play a crucial role in the biotransformation of many drugs. medicineslearningportal.orgsps.nhs.uk Inhibition or induction of these enzymes by co-administered drugs can lead to altered drug exposure. medicineslearningportal.orgsps.nhs.ukwikipedia.org Enzyme inhibition can occur relatively quickly, while enzyme induction may take longer to develop. medicineslearningportal.org
While specific detailed research findings on the enzyme induction or inhibition potential of this compound were not extensively available in the search results, the compound's metabolism is predominantly hepatic, suggesting potential involvement of hepatic enzymes. amazonaws.comoup.com The structural similarity of this compound to other benzamide (B126) derivatives, some of which are known to interact with metabolic enzymes or transporters, might suggest a potential for such interactions, although this requires specific investigation for this compound itself. wikipedia.orgresearchgate.netwho.int
Transporter-Mediated Interactions
Drug transporters are membrane proteins that regulate the uptake and efflux of drugs in various tissues, including the liver and kidneys. nih.govnih.gov Alterations in transporter activity due to co-administered drugs can significantly impact drug disposition and contribute to drug-drug interactions. nih.govnih.gov
The indication of potential active tubular secretion in the renal clearance of related compounds suggests that transporters may play a role in the renal elimination of this compound or its metabolites. google.comgoogle.com Interactions with renal transporters could potentially affect the rate and extent of this compound excretion. Transporter-mediated interactions can occur in the small intestine, liver, and kidney, affecting absorption, hepatic uptake, and renal/bile excretion. nih.govnih.gov
Advanced Research Methodologies and Future Perspectives
Novel In Vitro and In Vivo Models for Alpiropride Research
The investigation of this compound's pharmacological profile and potential therapeutic effects necessitates the use of appropriate in vitro and in vivo models. Novel approaches in this area aim to provide more predictive and physiologically relevant systems for studying compound activity. In vitro models, such as cell-based assays, play a crucial role in early-stage research, allowing for the assessment of this compound's interactions with specific molecular targets and cellular pathways. nih.govnih.gov These models can be designed to emulate specific biological environments or disease states relevant to this compound's potential applications. nih.gov Advances in tissue engineering and microfluidics are contributing to the development of more complex and organ-like in vitro systems.
In vivo models, typically involving animal subjects, are essential for evaluating the systemic effects, pharmacokinetics, and efficacy of this compound in a living organism. acs.orggoogleapis.com Novel in vivo models may involve genetically modified organisms or specialized disease models that better mimic human conditions. acs.org The development of sophisticated imaging techniques and biosensors is enhancing the ability to monitor this compound's distribution and activity in real-time within these models. acs.org Computational models also contribute to this area by predicting in vivo behavior based on in vitro data and structural properties, potentially reducing the need for extensive animal testing. acs.org
Omics Technologies in Understanding this compound's Effects
Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offer powerful tools for comprehensively understanding the biological effects of this compound. mdpi.combiobide.comhumanspecificresearch.orgnih.gov By analyzing the global changes in genes, RNA transcripts, proteins, and metabolites within a biological system exposed to this compound, researchers can gain insights into the complex molecular mechanisms underlying its actions. mdpi.combiobide.com
Transcriptomics can reveal how this compound affects gene expression patterns, indicating which genes are upregulated or downregulated in response to the compound. biobide.com Proteomics allows for the study of the entire set of proteins, providing information on protein abundance, modifications, and interactions influenced by this compound. biobide.com Metabolomics focuses on the small molecules involved in metabolic pathways, helping to understand how this compound alters cellular metabolism. biobide.com Integrating data from multiple omics layers (pan-omics or multi-omics) provides a more holistic view of the biological system's response to this compound, uncovering intricate molecular networks and pathways. mdpi.combiobide.commdpi.com These technologies can help identify biomarkers of this compound activity or potential response. humanspecificresearch.org
Pharmacogenomics and Individual Variability in Response
Pharmacogenomics investigates how genetic variations influence an individual's response to drugs. mdpi.comnih.govlibretexts.org In the context of this compound, pharmacogenomic research aims to identify genetic factors that may contribute to variability in its efficacy or how individuals process the compound. mdpi.comlibretexts.orgfrontiersin.org Genetic polymorphisms, particularly single nucleotide polymorphisms (SNPs), in genes encoding drug-metabolizing enzymes, drug transporters, or drug targets, can significantly impact drug pharmacokinetics and pharmacodynamics. libretexts.org
Studies in pharmacogenomics can involve analyzing DNA samples to identify genetic variants associated with different responses to this compound. mdpi.comlibretexts.org This information can potentially be used to predict how an individual might respond to this compound based on their genetic makeup, paving the way for personalized medicine approaches. humanspecificresearch.orgmdpi.comlibretexts.org While research in this area is ongoing for many compounds, understanding the pharmacogenomic landscape of this compound is crucial for optimizing its potential therapeutic use and managing individual variability in response. mdpi.com
Repurposing Potential and New Therapeutic Indications
Drug repurposing, also known as drug repositioning, involves identifying new therapeutic uses for existing drugs or compounds that have been previously studied. nih.govfondation-charcot.orgeahp.eudrugpatentwatch.comfrontiersin.org This approach offers a potentially faster and less costly pathway for drug development compared to discovering entirely new molecular entities, as the repurposed compound has often already undergone safety and pharmacokinetic evaluations. nih.govfondation-charcot.orgdrugpatentwatch.comfrontiersin.org
Research into this compound's repurposing potential explores whether it could be effective in treating conditions other than those for which it might have been initially investigated. nih.govdrugpatentwatch.com This can involve screening this compound against a range of biological targets or in various disease models to identify new activities. eahp.eu Computational methods, such as analyzing large datasets of biological and chemical information, can also help predict potential new indications for this compound. eahp.eufrontiersin.org Identifying new therapeutic applications for this compound could broaden its clinical utility and address unmet medical needs. nih.govdrugpatentwatch.com
Application of Reverse Pharmacology Principles
Reverse pharmacology is an approach to drug discovery that starts with observed clinical effects or traditional knowledge and then works backward to identify the responsible bioactive compounds and their mechanisms of action. scribd.comqima-lifesciences.comnih.govresearchgate.netwikipedia.org This contrasts with classical pharmacology, which typically begins with identifying a molecular target and then searching for compounds that interact with it. scribd.comwikipedia.org
Applying reverse pharmacology principles to this compound research could involve examining any documented clinical observations or historical data related to its effects, even if they were serendipitous or from early stages of research. nih.gov From these observations, researchers would aim to systematically investigate the underlying biological pathways and identify how this compound interacts with specific targets to produce the observed outcomes. nih.gov This approach can be particularly valuable for understanding the full spectrum of this compound's pharmacological activities and potentially uncovering novel mechanisms or uses that were not apparent through target-based screening alone. nih.gov Modern technologies, including omics and computational tools, can be integrated into the reverse pharmacology process to facilitate the identification of targets and mechanisms. nih.govresearchgate.net
Q & A
Q. How to structure a research paper on this compound for high-impact journals?
- Manuscript Framework :
- Abstract : Highlight novelty (e.g., first evidence of this compound’s neuroprotective effects) and methodological rigor (e.g., multi-omics integration) .
- Results/Discussion : Link findings to unresolved questions in dopamine signaling (e.g., D2 receptor partial agonism vs. antagonism debates) .
- Supplementary Information : Include synthetic procedures, spectral data, and extended dose-response tables per journal specifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
